molecular formula C6H11NO B1378901 3-Azabicyclo[3.1.0]hexan-1-ylmethanol CAS No. 1363382-47-1

3-Azabicyclo[3.1.0]hexan-1-ylmethanol

Cat. No. B1378901
CAS RN: 1363382-47-1
M. Wt: 113.16 g/mol
InChI Key: SEHVUORORNIEOB-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexanes are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . For instance, the reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .


Molecular Structure Analysis

The molecular formula of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol is C6H11NO . The InChI code is 1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2 . The molecular weight is 113.16 g/mol .


Chemical Reactions Analysis

The synthesis of these derivatives has made significant progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol include a molecular weight of 113.16 g/mol , a topological polar surface area of 32.3 Ų , and a rotatable bond count of 1 . The compound is also characterized by a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Future Directions

3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds. The development of methods enabling the efficient construction of such structures has been a research focus in organic chemistry . This reaction was tailor-made for saturated aza [3.1.0] bicycle-containing fused bicyclic compounds that may be applied in the development of concise and divergent total syntheses of bioactive compounds .

properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHVUORORNIEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.1.0]hexan-1-ylmethanol

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